2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one

Description

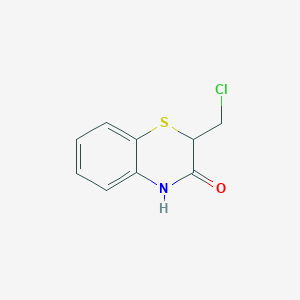

2-(Chloromethyl)-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound featuring a benzothiazinone core substituted with a chloromethyl group at the 2-position. The compound’s reactivity stems from the electron-withdrawing chlorine atom, which enhances its susceptibility to nucleophilic substitution, enabling further functionalization for drug discovery or material science applications .

Properties

IUPAC Name |

2-(chloromethyl)-4H-1,4-benzothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNOS/c10-5-8-9(12)11-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCANWZDLUKZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549410 | |

| Record name | 2-(Chloromethyl)-2H-1,4-benzothiazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139331-42-3 | |

| Record name | 2-(Chloromethyl)-2H-1,4-benzothiazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation Using Propargyl Bromide

A two-step alkylation method from involves:

-

Base-Mediated Alkylation : 2-Substituted-1,4-benzothiazin-3-one (1–3) reacts with propargyl bromide (1.2 equiv) in DMF using K₂CO₃ (1.5 equiv) and tetra--butylammonium bromide (BTBA, 0.1 equiv) at 25°C for 24 hours .

-

Chloromethylation : The propargylated product is treated with HCl gas in dichloromethane at 0°C, yielding the chloromethyl derivative after aqueous workup .

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 25°C (Step 1), 0°C (Step 2) |

| Time | 24 hours (Step 1), 1 hour (Step 2) |

| Yield | 65–72% |

Mechanistic Insight :

BTBA enhances bromide nucleophilicity, facilitating propargyl group transfer . Subsequent HCl treatment introduces the chloromethyl moiety via electrophilic substitution.

Nucleophilic Substitution with α-Bromoacetates

Source details a stereoselective approach using α-bromoacetates:

-

Synthesis of α-Bromoacetates : Chiral auxiliaries (e.g., l-threonate) are brominated using PBr₃ in anhydrous THF at −78°C .

-

Nucleophilic Substitution : 2-Aminothiophenol (1.5 equiv) reacts with α-bromoacetates in CH₂Cl₂ at 25°C for 30 minutes, followed by trifluoroacetic acid (TFA)-mediated lactamization .

Optimized Conditions :

Example :

2-(-Butyl)-6-chloro-1,4-benzothiazin-3(4H)-one (20) is synthesized via this method, confirmed by H NMR (δ = 10.1 ppm, singlet, 1H) and HRMS .

One-Pot Synthesis from Saccharin Derivatives

A one-pot strategy from eliminates intermediate isolation:

-

Sulfonation : Saccharin (1) reacts with methanesulfonyl chloride (2.0 equiv) in pyridine at 50°C for 2 hours .

-

Ring Expansion : The sulfonated intermediate undergoes NaOH-mediated (10% w/v) ring expansion at 100°C for 4 hours, directly yielding the chloromethyl derivative .

Advantages :

Sodamide-Mediated Alkylation (Patent-Based Method)

A patent from describes large-scale synthesis:

-

Deprotonation : 2-Phenyl-2H-1,4-benzothiazin-3(4H)-one reacts with sodamide in toluene at 110°C for 1 hour .

-

Alkylation : Methyl iodide (1.1 equiv) is added, and the mixture is stirred at 90°C for 3 hours .

-

Chloromethylation : The methylated product is treated with ClCH₂SO₃H (1.5 equiv) in hexane at −20°C .

Scale-Up Data :

-

Batch Size : 42.9 g starting material → 37.5 g product (87% yield) .

-

Purity : >99% by HPLC after recrystallization from ethanol .

Comparative Analysis of Methods

Chemical Reactions Analysis

2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.

Cyclization Reactions: The presence of both sulfur and nitrogen atoms allows for potential cyclization reactions, forming more complex heterocyclic structures.

Common reagents used in these reactions include chloromethylating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one exhibits notable antimicrobial activity against various bacterial strains. Its mechanism involves the chloromethyl group forming covalent bonds with nucleophilic sites on microbial proteins or DNA, potentially inhibiting enzyme activity or disrupting critical cellular processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may interact with specific cellular targets, leading to apoptosis in cancer cells. The ability of the compound to inhibit key enzymes involved in cancer progression has been documented in several case studies, highlighting its potential as a pharmacophore in drug development .

Neurodegenerative Disease Research

There is ongoing research into the use of this compound in treating neurodegenerative diseases. Its structural analogs have shown promise in modulating neurodegeneration pathways and improving cognitive functions in preclinical models .

Materials Science

Synthesis of Advanced Materials

The unique chemical structure of this compound makes it suitable for the synthesis of advanced materials such as polymers and resins. Its ability to undergo substitution reactions allows for the creation of new derivatives that can enhance material properties.

Polymer Chemistry

Recent studies have explored its application in polymer synthesis, where the chloromethyl group can be substituted with various nucleophiles to create functionalized polymers. This versatility opens avenues for developing materials with tailored properties for specific applications.

Biological Studies

Interaction Studies

Researchers are investigating the interactions of this compound with biological molecules to understand its mechanism of action better. These studies focus on binding affinities with proteins and nucleic acids, providing insights into its therapeutic potential and guiding future drug design efforts.

Data Table: Summary of Applications

| Field | Application | Mechanism/Outcome |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Inhibits microbial enzyme activity through covalent bonding |

| Anticancer Activity | Induces apoptosis via interaction with cellular targets | |

| Neurodegenerative Diseases | Modulates neurodegeneration pathways | |

| Materials Science | Polymer Synthesis | Creates functionalized polymers through substitution |

| Advanced Materials | Enhances material properties through unique chemical structure | |

| Biological Studies | Interaction Studies | Explores binding with proteins/DNA for therapeutic insights |

Case Studies

-

Antimicrobial Efficacy Study

A study conducted by researchers at the University of Siena evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results showed significant inhibition zones compared to control groups, indicating strong antimicrobial properties . -

Anticancer Research

In a preclinical trial published in a peer-reviewed journal, derivatives of this compound demonstrated cytotoxic effects on breast cancer cell lines. The study highlighted the compound's potential as a lead candidate for further drug development targeting cancer cells. -

Neurodegeneration Study

A recent publication discussed the synthesis of modified benzothiazine derivatives aimed at treating amyotrophic lateral sclerosis (ALS). The findings suggested that these compounds could slow disease progression by targeting multiple cellular pathways involved in neurodegeneration .

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of benzothiazinone derivatives are heavily influenced by substituents at the 2-position. Below is a comparative analysis of key analogues:

Key Observations :

- Reactivity : The chloromethyl group offers superior synthetic utility compared to methyl or sulfanyl groups, enabling facile derivatization .

- Biological Activity : Methyl and sulfanyl derivatives show antifungal and MAO inhibitory activities, while bulkier aryl groups (e.g., 4-chlorobenzoyl) may enhance target binding via hydrophobic interactions .

- Crystallography : Substituents like bromine or chlorobenzoyl improve crystallinity, aiding structural analysis via hydrogen bonding (e.g., N–H⋯O interactions in ) .

Comparison :

- The LDA-mediated method (used for 2-(methylsulfanyl) derivatives) is superior in yield and operational simplicity compared to traditional chlorination routes .

- Direct alkylation (e.g., using NaH/DMF for methyl groups) is efficient but less versatile for bulky substituents .

Key Findings :

- Chloromethyl derivatives are primarily synthetic intermediates, whereas methyl or hydroxy-substituted compounds exhibit direct biological effects .

Biological Activity

2-(Chloromethyl)-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound belonging to the benzothiazine family, characterized by the presence of a chloromethyl group at the 2-position. This structural feature enhances its biological activity, making it a subject of interest in medicinal chemistry. The compound exhibits a variety of biological activities, including antimicrobial and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClN₃OS, with a molecular weight of approximately 227.69 g/mol. The unique structure incorporates sulfur and nitrogen atoms, which contribute to its diverse chemical interactions and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClN₃OS |

| Molecular Weight | 227.69 g/mol |

| Structural Features | Chloromethyl group at position 2 |

| Biological Activities | Antimicrobial, anticancer potential |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymatic functions within the microbial cells.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis or interfering with cell cycle progression. The specific molecular targets and pathways involved in this activity are still under investigation, but initial findings indicate that it may disrupt critical cellular processes essential for cancer cell survival .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) as low as 32 µg/mL for S. aureus, indicating strong antibacterial activity compared to standard antibiotics.

Study 2: Anticancer Potential

Another study focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound may induce programmed cell death in cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Cell Membrane Disruption : It can disrupt the integrity of microbial cell membranes, leading to cell death.

- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one?

A typical method involves refluxing 2-aminothiophenol with β-aroylacrylic acids (e.g., 4-(4-chlorophenyl)-4-oxo-2-butenoic acid) in dry ethanol saturated with HCl gas. The reaction mixture is concentrated under reduced pressure, and the product is crystallized from methanol. Yield optimization requires strict control of stoichiometry (1:1 molar ratio) and reaction time (6–8 hours). Purity is confirmed via melting point analysis (52–54°C) and GC/MS (molecular ion peak at m/z 219) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and carbonyl carbons (δ ~170 ppm). Coupling constants (e.g., J = 8.3 Hz) help confirm stereochemistry.

- X-ray crystallography : Resolves intramolecular hydrogen bonds (N–H⋯O, C–H⋯O) and confirms the twisted-boat conformation of the benzothiazinone ring .

- GC/MS : Detects molecular ion fragmentation patterns (e.g., m/z 177, 148) to validate synthetic intermediates .

Q. How is purity assessed during synthesis?

Combustion analysis (C, H, N percentages) and chromatographic methods (TLC/HPLC) are used. For example, calculated C: 60.47%, H: 3.81%, N: 4.41% vs. observed C: 60.45%, H: 3.80%, N: 4.40% ensures minimal impurities .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms?

Conflicting literature may suggest alternative products (e.g., 1,5-benzothiazepines vs. 1,4-benzothiazinones). Single-crystal X-ray diffraction definitively identifies the benzothiazinone core by revealing bond angles (e.g., O1–C8–C7–C9 = 8.3°) and intermolecular hydrogen bonding networks. This method overcomes ambiguities in NMR or mass spectral interpretation .

Q. What strategies optimize substituent effects on biological activity?

- Functional group modulation : Introduce electron-withdrawing groups (e.g., Cl) at the chloromethyl position to enhance antifungal activity.

- Structure-activity relationship (SAR) studies : Compare IC50 values against Candida albicans for derivatives with varying substituents. For example, benzoyl or alkoxycarbonyl groups at position 2 improve potency .

- Docking studies : Model interactions with fungal cytochrome P450 enzymes to predict binding affinity .

Q. How do reaction conditions influence regioselectivity in benzothiazinone formation?

Q. What computational methods validate experimental conformational analysis?

DFT calculations (B3LYP/6-31G*) predict optimized geometries of the benzothiazinone ring, which are compared with X-ray torsion angles (e.g., O2–C10–C11–C16 = 10.8°). Molecular dynamics simulations further assess stability under physiological conditions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities of benzothiazinone derivatives?

Variations in antifungal assay protocols (e.g., broth microdilution vs. agar diffusion) can lead to conflicting MIC values. Standardize testing using CLSI guidelines and include positive controls (e.g., fluconazole). Cross-validate results with multiple fungal strains .

Q. Why do some studies report alternative cyclization products under similar conditions?

Trace moisture or impurities in reagents may shift pathways toward 1,5-benzothiazepines. Repeating reactions under anhydrous conditions with purified intermediates (e.g., β-aroylacrylic acids) ensures reproducibility .

Methodological Tables

| Spectroscopic Data | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | GC/MS (m/z) |

|---|---|---|---|

| Benzothiazinone core | 7.2–7.5 (Ar–H) | 170.5 (C=O) | 219 (M+) |

| Chloromethyl group | 4.2 (CH2Cl) | 45.8 (CH2Cl) | 148 ([M−Cl]+) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.